Tinopal AN

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

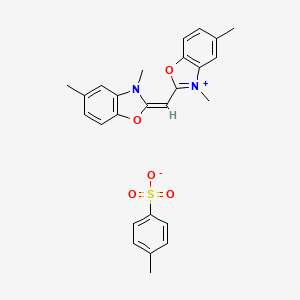

Tinopal AN, also known as this compound, is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Oxidation Reactions

Tinopal compounds, including derivatives like Tinopal 5BM, undergo oxidation when exposed to strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). This reaction typically degrades the conjugated double-bond system critical for fluorescence, resulting in sulfonic acid derivatives or quinone-like structures .

| Reaction Conditions | Major Products | Impact on Fluorescence |

|---|---|---|

| H2O2 (acidic, 25°C) | Sulfonated quinones | Complete loss of optical activity |

| KMnO4 (neutral, 50°C) | Benzenesulfonic acid derivatives | Partial quenching |

Substitution Reactions

The triazine rings in Tinopal derivatives participate in nucleophilic substitution reactions. For example:

-

Aminolysis : Reaction with amines (e.g., aniline) replaces chlorine atoms on cyanuric chloride intermediates during synthesis .

-

Alkoxylation : Methanol or ethanol under basic conditions substitutes hydroxyl groups, altering solubility and thermal stability .

Reduction Reactions

Reduction of Tinopal compounds is less common but can occur under strongly basic conditions with agents like sodium borohydride (NaBH4). This reduces the central stilbene double bond, disrupting fluorescence .

| Reagent | Conditions | Outcome |

|---|---|---|

| NaBH4 | Ethanol, 60°C | Saturation of double bond, loss of conjugation |

Environmental and Photochemical Reactivity

-

UV Exposure : Prolonged UV irradiation induces cis-trans isomerization in the stilbene backbone, reducing brightness efficiency .

-

Hydrolysis : Under acidic or alkaline conditions, sulfonate groups hydrolyze, forming insoluble precipitates .

Stability in Formulations

Tinopal CBS-X and similar compounds exhibit:

Industrial and Biological Interactions

-

Textile Detergents : Tinopal derivatives form complexes with cellulose, enhancing brightness via UV fluorescence3. Excess amounts (>0.2%) cause whitening residue on fabrics3.

-

Biological Systems : Inhibit chitin synthesis in fungi, increasing midgut permeability to baculoviruses .

Analytical Detection Methods

属性

CAS 编号 |

24260-77-3 |

|---|---|

分子式 |

C26H26N2O5S |

分子量 |

478.6 g/mol |

IUPAC 名称 |

(2E)-2-[(3,5-dimethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-3,5-dimethyl-1,3-benzoxazole;4-methylbenzenesulfonate |

InChI |

InChI=1S/C19H19N2O2.C7H8O3S/c1-12-5-7-16-14(9-12)20(3)18(22-16)11-19-21(4)15-10-13(2)6-8-17(15)23-19;1-6-2-4-7(5-3-6)11(8,9)10/h5-11H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI 键 |

ZFKMEDBFWMMKSI-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)OC(=CC3=[N+](C4=C(O3)C=CC(=C4)C)C)N2C |

手性 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)O/C(=C/C3=[N+](C4=C(O3)C=CC(=C4)C)C)/N2C |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)OC(=CC3=[N+](C4=C(O3)C=CC(=C4)C)C)N2C |

Key on ui other cas no. |

24260-77-3 |

同义词 |

Tinopal AN Uvitex AN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。